Einecs 215-804-9
Einecs 215-804-9
Brand Name:
Vulcanchem
CAS No.:
1407-47-2
VCID:
VC0074698
InChI:
InChI=1S/C48H67N15O12/c1-27(2)41(62-44(72)32(58-37(65)21-49)10-6-16-53-48(50)51)46(74)61-34(19-29-12-14-31(64)15-13-29)43(71)56-24-39(67)59-35(20-30-22-52-26-57-30)47(75)63-17-7-11-36(63)45(73)60-33(18-28-8-4-3-5-9-28)42(70)55-23-38(66)54-25-40(68)69/h3-5,8-9,12-15,22,26-27,32-36,41,64H,6-7,10-11,16-21,23-25,49H2,1-2H3,(H,52,57)(H,54,66)(H,55,70)(H,56,71)(H,58,65)(H,59,67)(H,60,73)(H,61,74)(H,62,72)(H,68,69)(H4,50,51,53)/t32-,33-,34-,35-,36-,41-/m0/s1
SMILES:
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN
Molecular Formula:
C62H89N17O14
Molecular Weight:
1046.1 g/mol
Einecs 215-804-9
CAS No.: 1407-47-2
Main Products
VCID: VC0074698
Molecular Formula: C62H89N17O14
Molecular Weight: 1046.1 g/mol
CAS No. | 1407-47-2 |
---|---|
Product Name | Einecs 215-804-9 |
Molecular Formula | C62H89N17O14 |
Molecular Weight | 1046.1 g/mol |
IUPAC Name | 2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C48H67N15O12/c1-27(2)41(62-44(72)32(58-37(65)21-49)10-6-16-53-48(50)51)46(74)61-34(19-29-12-14-31(64)15-13-29)43(71)56-24-39(67)59-35(20-30-22-52-26-57-30)47(75)63-17-7-11-36(63)45(73)60-33(18-28-8-4-3-5-9-28)42(70)55-23-38(66)54-25-40(68)69/h3-5,8-9,12-15,22,26-27,32-36,41,64H,6-7,10-11,16-21,23-25,49H2,1-2H3,(H,52,57)(H,54,66)(H,55,70)(H,56,71)(H,58,65)(H,59,67)(H,60,73)(H,61,74)(H,62,72)(H,68,69)(H4,50,51,53)/t32-,33-,34-,35-,36-,41-/m0/s1 |
Standard InChIKey | DRUFUOMJJBSEAF-IJMYAWRISA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN |
Sequence | GRVYGHPFGG |
PubChem Compound | 3083715 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume